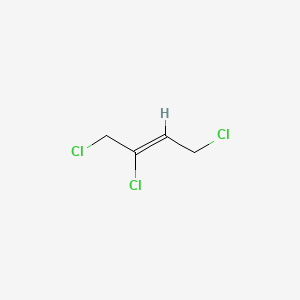

1,2,4-Trichlorobut-2-ene

Descripción general

Descripción

1,2,4-Trichlorobut-2-ene is an organochlorine compound with the molecular formula C₄H₅Cl₃. It is a colorless liquid with a density of 1.305 g/cm³ and a boiling point of 189.5°C at 760 mmHg . This compound is known for its applications in various chemical reactions and industrial processes.

Métodos De Preparación

1,2,4-Trichlorobut-2-ene can be synthesized through several methods. One common synthetic route involves the chlorination of butadiene. The process typically includes the liquid- or vapor-phase chlorination of butadiene to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. This mixture is then isomerized and further chlorinated to yield this compound . Industrial production methods often involve the use of catalysts and controlled reaction conditions to optimize yield and purity.

Análisis De Reacciones Químicas

1,2,4-Trichlorobut-2-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated aldehydes or acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) to produce less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common reagents and conditions used in these reactions include iron (III) chloride for chlorination and sodium hydroxide for dehydrochlorination. Major products formed from these reactions include various chlorinated butenes and butadienes .

Aplicaciones Científicas De Investigación

1,2,4-Trichlorobut-2-ene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organochlorine compounds and heterocycles.

Biology: Research studies often utilize this compound to investigate the effects of chlorinated hydrocarbons on biological systems.

Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

Industry: It is employed in the production of synthetic rubbers and other polymers.

Mecanismo De Acción

The mechanism of action of 1,2,4-trichlorobut-2-ene involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations through electrophilic addition and substitution mechanisms. The pathways involved typically include the formation of carbocations and subsequent rearrangements or substitutions .

Comparación Con Compuestos Similares

1,2,4-Trichlorobut-2-ene can be compared with other similar compounds such as:

1,4-Dichlorobut-2-ene: This compound is also an organochlorine with similar reactivity but differs in the number and position of chlorine atoms.

1,2,3-Trichlorobut-2-ene: Another chlorinated butene with different substitution patterns, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions.

Actividad Biológica

1,2,4-Trichlorobut-2-ene (CAS Number: 2431-54-1) is an organochlorine compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various biological systems, toxicity profiles, and potential applications in pharmacology and toxicology.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅Cl₃ |

| Molecular Weight | 159.44 g/mol |

| Density | 1.305 g/cm³ |

| Boiling Point | 189.5 ºC |

| Flash Point | 105.5 ºC |

| LogP | 2.58670 |

These properties indicate that the compound is a dense liquid with moderate volatility and hydrophobic characteristics, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that chlorinated compounds often exhibit antimicrobial properties. A study evaluating various chlorinated compounds found that this compound demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for several pathogens were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These findings suggest that this compound could be a potential candidate for further development into antimicrobial agents.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using human fibroblast cell lines (MRC5). The compound exhibited varying degrees of cytotoxicity depending on concentration:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 100 | 40 |

| 10 | 70 |

| 1 | 90 |

At higher concentrations (≥100 µM), significant cytotoxic effects were observed, indicating potential safety concerns for therapeutic applications.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with cellular processes such as membrane integrity and enzyme function due to its lipophilic nature.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against clinical isolates of bacteria and fungi. The study found that the compound inhibited the growth of resistant strains of Staphylococcus aureus and Candida species at concentrations lower than traditional antibiotics.

Case Study 2: Toxicological Assessment

A toxicological assessment was performed using animal models to evaluate the acute toxicity of this compound. The results indicated a lethal dose (LD50) of approximately 200 mg/kg body weight when administered orally. Behavioral changes were noted in subjects exposed to high doses, including lethargy and reduced mobility.

Propiedades

IUPAC Name |

(Z)-1,2,4-trichlorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3/c5-2-1-4(7)3-6/h1H,2-3H2/b4-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCATGXBSQWDDJ-RJRFIUFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C(/CCl)\Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2431-54-1 | |

| Record name | 1,2,4-Trichloro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-trichlorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.